molecular formula C5H6O B1617352 1-Methoxy-1-buten-3-yne CAS No. 2798-73-4

1-Methoxy-1-buten-3-yne

Cat. No. B1617352
CAS RN: 2798-73-4
M. Wt: 82.1 g/mol
InChI Key: VTWTUVLDYHBQTC-SNAWJCMRSA-N
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Description

1-Methoxy-1-buten-3-yne is a chemical compound with the molecular formula C5H6O . It has an average mass of 82.101 Da and a monoisotopic mass of 82.041862 Da . It is also known by other names such as 1-Buten-3-yne, 1-methoxy-, 1-Methoxy-1-buten-3-in, 1-Méthoxy-1-butén-3-yne, 1-methoxybut-1-en-3-yne, and but-1-en-3-ynyl methyl ether .


Synthesis Analysis

The synthesis of 1-Methoxy-1-buten-3-yne has been reported in the literature. For instance, it has been used in the synthesis and characterization of a Ru (II) complex with functionalized phenanthroline ligands having single-double linked anthracenyl and 1-Methoxy-1-buten-3-yne moieties .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-1-buten-3-yne consists of 5 carbon atoms, 6 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-Methoxy-1-buten-3-yne has a boiling point of approximately 89.95°C and a density of 0.9060 . Its refractive index is 1.4818 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Substituted Methoxyenynes : Alkylation or silylation of lithiated Z-1-methoxy-1-buten-3-yne leads to the production of substituted methoxyenynes. These compounds are useful in the synthesis of 1-trialkylsilyl-1,3-diynes and 1,4-bis-silyl-1,3-butadiynes, indicating a method for creating complex organic structures (Stracker & Zweifel, 1990).

  • Creation of Graphite-like Pyropolymers : Polymerizing (Z)-1-Methoxy-4-phenyl-1-buten-3-yne over certain catalysts and subsequent pyrolysis can generate graphite-like pyropolymers. These polymers exhibit a fully conjugated backbone structure and undergo transformation into black polyacene-based polymer upon pyrolysis (Suh & Shim, 1995).

  • Production of Cyclic Enones and Diynes : A reaction involving 1-buten-3-yne derivatives and hydroformylation using a rhodium catalyst leads to the formation of cyclopentenone derivatives, formylsubstituted dienes, and unsaturated lactones. This method offers a novel approach for the catalytic synthesis of cyclopentenones (Doyama et al., 1988).

Organic Chemistry and Catalysis

  • Synthesis of β-Ethylene Aldehydes : A method for synthesizing cis-β-ethylene aldehydes involves the alkylation of 1-methoxy-1-buten-3-yne to 1-methoxy-1-alken-3-ynes followed by methanol addition and catalytical reduction. This process yields 1,1-dimethoxy-3-alkynes and, subsequently, cis-β-ethylene aldehydes (Winter, 1963).

  • Formation of 2-Alkyl-4-Aminopyridines : A two-step synthesis of 2-alkyl-4-aminopyridines from cis-1-methoxy-1-buten-3-yne has been described, showcasing its utility in organic syntheses. The process involves acylation followed by amination and cyclization in ammonia (Hegde, Renga, & Owen, 2001).

  • Insertion of Lithium into Disordered Carbons : Research on lithium insertion into disordered carbons prepared from polymers including poly[(Z)-1-methoxy-4-phenyl-1-buten-3-yne] shows that this process has electrochemical implications. The study highlights the nature of lithium insertion sites in these carbons (Jung, Suh, Shim, & Kwak, 1998).

Safety And Hazards

Safety data sheets recommend avoiding breathing its mist, gas, or vapors and avoiding contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek medical aid immediately .

properties

IUPAC Name

(E)-1-methoxybut-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-3-4-5-6-2/h1,4-5H,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWTUVLDYHBQTC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062647
Record name 1-Buten-3-yne, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-1-buten-3-yne

CAS RN

2798-73-4
Record name 1-Buten-3-yne, 1-methoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Buten-3-yne, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name But-1-en-3-ynyl methyl ether
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.665
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
AO Adeloye, PA Ajibade - Molecules, 2010 - mdpi.com
… -and di-anthracenyl groups, and 1-methoxy-1-buten-3-yne at the 4 and 7-positions with the … -phenanthroline and L 2 = 4,7-bis(1-methoxy-1-buten-3-yne)-1,10-phenanthroline). The Ru(II…
Number of citations: 20 0-www-mdpi-com.brum.beds.ac.uk
TS Lee, SC Shim, SS Kim - Bulletin of the Korean Chemical …, 1986 - pdf.lookchemmall.com
… nm UV light, photoadducts [Z]-1,4-diphenyl-1-methoxy-1-buten-3-yne(3) and [E]– 1,4–diphenyl–1–methoxy-1-buten-3-yne(4) are obtained, 3 being the major product. The UV spectra of …
Number of citations: 5 pdf.lookchemmall.com
EC Stracker, G Zweifel - Tetrahedron letters, 1990 - Elsevier
Alkylation or silylation of lithiated Z-1-methoxy-1-buten-3-yne affords the corresponding substituted methoxyenynes which, upon sequential treatment with lithium diisopropylamide …
MT Crimmins, DM Bankaitis - Tetrahedron letters, 1983 - Elsevier
A method for the preparation of a variety of substituted spiroketals from lactones and 1-methoxy-1-buten-3-yne has been developed.
MT Crimmins, DM Bankaitis - Tetrahedron letters, 1983 - Elsevier
A method for the preparation of 2-alkyl-2, 3-dihydro-γ-pyrones from 1-methoxy-1-buten-3-yne 1 and aliphatic aldehydes is reported.
MF Shostakovskii, AK Khomenko - Bulletin of the Academy of Sciences of …, 1960 - Springer
… the following products may be obtained, depending on the reaction conditions: 2-chloro-1-buten-3-yne, 2-chloro-4-methoxy-1,3-butadiene, butadiyne, 1-methoxy-1-buten-3-yne, and …
MA Kirillova, AE Tsil'ko, IA Maretina… - Chemistry of Heterocyclic …, 1971 - Springer
… The corresponding 2-mercapto-4-alkylpyrimidines were obtained for the first time by analogous cyclization of 1-methoxy-1-buten-3-yne homologs (CH 3 OCH=CHC=CR, where R=CH 3 …
GA Kraus - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Purification: can be obtained anhydrous by saturation of the solution of 1‐methoxy‐1‐buten‐3‐yne in methanol–water with solid NaCl followed by extraction with ether and distillation …
R Kawuri, IBG Darmayasa… - IOP Conference Series …, 2021 - iopscience.iop.org
… Streptomyces drozdowiczii showed the presence of 10 peaks identified as Cyclohexene, 1-Methoxy-1-buten-3-yne, Butanenitrite, n-Butyronitrite, 1-Pentane3-yne-2-methyl, 3,3,5-…
VB Hegde, JM Renga, JM Owen - Tetrahedron Letters, 2001 - Elsevier
… available cis-1-methoxy-1-buten-3-yne is described. Acylation … available cis-1-methoxy-1-buten-3-yne is described. Acylation of … obtainable from cis-1-methoxy-1-buten-3-yne 3 6 and an …

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